molecular formula C6H9NS2 B13312243 (2-Ethyl-1,3-thiazol-4-yl)methanethiol

(2-Ethyl-1,3-thiazol-4-yl)methanethiol

Cat. No.: B13312243
M. Wt: 159.3 g/mol
InChI Key: VVHOUFYVDGYIAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanethiol typically involves multi-step reactions. One common method includes the reaction of 2-ethyl-1,3-thiazole with methanethiol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

(2-Ethyl-1,3-thiazol-4-yl)methanethiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors. Its aromaticity and reactive positions allow it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of (2-Ethyl-1,3-thiazol-4-yl)methanethiol, known for its diverse biological activities.

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methanethiol

InChI

InChI=1S/C6H9NS2/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3

InChI Key

VVHOUFYVDGYIAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CS

Origin of Product

United States

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